molecular formula C24H28FN3O3S B2896304 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892788-79-3

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2896304
CAS No.: 892788-79-3
M. Wt: 457.56
InChI Key: UVWUWAHRKWLJQM-UHFFFAOYSA-N
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Description

“3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperazine derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the quinoline core.

    Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can modify the quinoline core or other aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and other diseases, suggesting that this compound may have similar applications.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” would depend on its specific biological target. Quinoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Ciprofloxacin: A fluoroquinolone antibiotic.

    Quinidine: An antiarrhythmic agent.

Uniqueness

Compared to these compounds, “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one” may possess unique structural features, such as the sulfonyl group and the specific substitution pattern on the quinoline core. These features could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S/c1-5-27-15-23(32(30,31)18-11-16(2)10-17(3)12-18)24(29)19-13-20(25)22(14-21(19)27)28-8-6-26(4)7-9-28/h10-15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWUWAHRKWLJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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